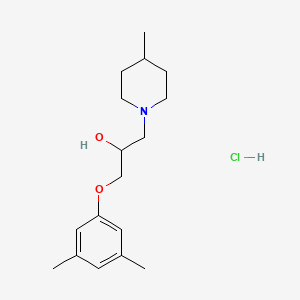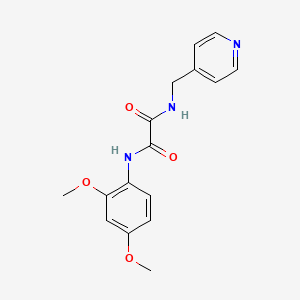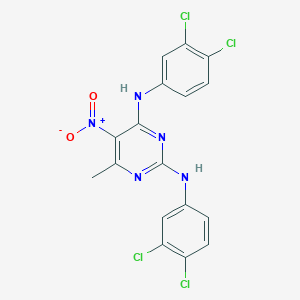![molecular formula C19H22N2O5S B5139926 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide, also known as L-371,257, is a small molecule antagonist of the neurotensin receptor 1 (NTSR1). This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Mecanismo De Acción
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide acts as an antagonist of the NTSR1, a G protein-coupled receptor that is widely expressed in the central nervous system and various peripheral tissues. NTSR1 activation has been implicated in a variety of physiological processes, including pain perception, anxiety, and feeding behavior. By blocking NTSR1 activation, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of pain perception, and improvement of cognitive function. In cancer cells, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide inhibits the activation of signaling pathways involved in cell growth and survival, leading to decreased proliferation and increased apoptosis. In animal models of pain, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to reduce pain sensitivity and improve pain-related behaviors. In animal models of Alzheimer's disease and schizophrenia, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function and reduce behavioral deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its specificity for the NTSR1, which allows for targeted modulation of NTSR1 signaling pathways. However, one limitation of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its relatively low potency, which may require high concentrations for effective inhibition of NTSR1 activation. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent NTSR1 antagonists that can achieve effective inhibition at lower concentrations. Another area of interest is the investigation of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide's potential therapeutic applications in other disease states, such as anxiety disorders and obesity. Additionally, further studies are needed to elucidate the specific signaling pathways and mechanisms involved in 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide's effects on cancer cell growth, pain perception, and cognitive function.
Métodos De Síntesis
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with allyl bromide to form 3,4-dimethoxy-N-allylbenzylamine. This intermediate is then reacted with N-(methylsulfonyl)chloroacetamide to form 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer. In neurological research, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-12-21(27(4,23)24)16-9-6-14(7-10-16)19(22)20-15-8-11-17(25-2)18(13-15)26-3/h5-11,13H,1,12H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISMEJFNDQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)


![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)



